molecular formula C22H17FN2O4 B3859539 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE

3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE

Cat. No.: B3859539
M. Wt: 392.4 g/mol
InChI Key: HHCDIXROVHCBIV-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-hydroxy-2-phenylacetamide with an aromatic aldehyde under acidic conditions to form the imine intermediate. This intermediate is then reacted with 3-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE: Similar structure but with a bromine atom instead of fluorine.

    2-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE: Similar structure but with a different position of the hydroxyl group.

Uniqueness

The presence of the fluorine atom in 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs .

Properties

IUPAC Name

[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c23-18-10-5-9-17(13-18)22(28)29-19-11-4-6-15(12-19)14-24-25-21(27)20(26)16-7-2-1-3-8-16/h1-14,20,26H,(H,25,27)/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCDIXROVHCBIV-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE
Reactant of Route 2
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE
Reactant of Route 3
Reactant of Route 3
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE
Reactant of Route 4
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE
Reactant of Route 5
Reactant of Route 5
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE
Reactant of Route 6
3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.